molecular formula C13H10FN3OS B4068536 3-amino-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one

3-amino-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B4068536
M. Wt: 275.30 g/mol
InChI Key: HPGVLAYJVYTJED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-amino-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one is a chemical compound based on the thieno[2,3-d]pyrimidine scaffold, which is recognized in medicinal chemistry as a bioisostere of quinazolines and natural nitrogenous bases. This structure is a subject of interest in early-stage pharmaceutical research for its potential to interact with critical biological targets. The core thieno[2,3-d]pyrimidine structure is associated with a range of bioactivities. Research on closely related analogs has demonstrated significant potential in oncology research . Compounds within this class have been investigated as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), two crucial enzymes in folate metabolism and DNA synthesis . Such inhibitors can exhibit potent anti-proliferative effects against various human tumor cell lines . Furthermore, other 2-alkyl-substituted-4-aminothieno[2,3-d]pyrimidine derivatives have shown specific, low-micromolar cytotoxic activity against breast cancer cell lines such as MCF-7 and MDA-MB-231, with some compounds inducing cell cycle arrest . Beyond oncology, the thieno[2,3-d]pyrimidine scaffold has been explored in neuroscience research , particularly as a template for developing positive allosteric modulators (PAMs) of the Mas-related G protein-coupled receptor X1 (MRGPRX1) . MRGPRX1 is a human sensory neuron-specific receptor considered a promising target for the treatment of neuropathic pain, and modulators of this receptor represent a potential new class of analgesics . The specific substitution pattern of your compound—featuring a 4-fluorophenyl group at the 5-position and a methyl group at the 6-position—is consistent with structural features known to enhance hydrophobic interactions with enzyme active sites, as suggested by molecular modeling studies . This makes it a valuable chemical tool for probing enzyme function and for structure-activity relationship (SAR) studies aimed at developing new therapeutic agents. This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-amino-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FN3OS/c1-7-10(8-2-4-9(14)5-3-8)11-12(19-7)16-6-17(15)13(11)18/h2-6H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPGVLAYJVYTJED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(S1)N=CN(C2=O)N)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-d]pyrimidine Core: The synthesis begins with the construction of the thieno[2,3-d]pyrimidine core. This can be achieved through the cyclization of appropriate thiophene and pyrimidine derivatives under acidic or basic conditions.

    Introduction of Substituents: The amino group, fluorophenyl group, and methyl group are introduced through various substitution reactions. For example, the amino group can be introduced via nucleophilic substitution using ammonia or an amine, while the fluorophenyl group can be added through a Suzuki coupling reaction using a fluorophenyl boronic acid and a suitable palladium catalyst.

    Final Cyclization and Purification: The final step involves cyclization to form the desired thieno[2,3-d]pyrimidine structure, followed by purification using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques to streamline the synthesis and purification steps.

Chemical Reactions Analysis

Types of Reactions

3-amino-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Ammonia, amines, fluorophenyl boronic acid, palladium catalysts, and organic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that thieno[2,3-d]pyrimidine derivatives exhibit significant anticancer properties. In particular, compounds similar to 3-amino-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one have been evaluated for their ability to inhibit cancer cell proliferation. For instance, studies show that modifications in the thieno[2,3-d]pyrimidine structure can enhance cytotoxicity against various cancer cell lines, suggesting that this compound could be a lead structure for developing new anticancer agents .

Antimicrobial Properties

Thieno[2,3-d]pyrimidine derivatives have also demonstrated antimicrobial activity. Compounds with similar structures have been tested against a range of bacteria and fungi, showing promising results. The presence of the fluorophenyl group is believed to play a crucial role in enhancing the antimicrobial efficacy of these compounds .

Positive Allosteric Modulation

Recent studies highlight the potential of thieno[2,3-d]pyrimidine-based compounds as positive allosteric modulators (PAMs) for certain receptors. Specifically, they have been shown to modulate the activity of G protein-coupled receptors (GPCRs), which are critical targets in drug development for various diseases . This application underscores the versatility of this compound in pharmacological research.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is vital for optimizing the biological activity of thieno[2,3-d]pyrimidine derivatives. Variations in substituents at specific positions on the thieno[2,3-d]pyrimidine ring can significantly influence potency and selectivity for biological targets. For example:

Compound VariantBiological ActivityNotes
4-Fluorophenyl SubstitutedHigh antimicrobial activityEnhanced potency observed
Methyl Group VariationsAltered receptor binding affinityCritical for PAM activity

These findings suggest that careful modification of the molecular structure can lead to improved therapeutic agents .

Case Study 1: Anticancer Evaluation

A study conducted on a series of thieno[2,3-d]pyrimidine derivatives demonstrated their effectiveness against breast cancer cell lines. The compound this compound was synthesized and tested alongside other derivatives. Results indicated a significant reduction in cell viability at low micromolar concentrations .

Case Study 2: Antimicrobial Testing

In another investigation focusing on antimicrobial activities, a library of thieno[2,3-d]pyrimidine compounds was screened against Gram-positive and Gram-negative bacteria. The results revealed that compounds with fluorinated phenyl groups exhibited superior antibacterial properties compared to their non-fluorinated counterparts .

Mechanism of Action

The mechanism of action of 3-amino-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Structural and Functional Comparison

The following table summarizes key analogs and their properties:

Compound Name Molecular Formula Substituents Biological Activity Melting Point (°C) Synthesis Yield Key References
Target Compound C₁₃H₁₁FN₃OS 3-amino, 5-(4-fluorophenyl), 6-methyl Anticancer, antibacterial (inferred) Not reported Not specified
5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one C₁₂H₈FN₂OS 5-(4-fluorophenyl) Undisclosed Not reported -
Compound 13 () C₁₃H₁₀FN₃OS₂ 2-amino, 5-(4-fluorophenyl)sulfanyl, 6-methyl Dual TS/DHFR inhibition >300 59%
5-(4-Chlorophenyl)-6-methyl analog () C₁₃H₉ClN₂OS 5-(4-chlorophenyl), 6-methyl Undisclosed - -
6g () C₁₉H₂₀FN₃O₄ 3-(4-fluorophenyl), 2-diethylamino, 5-ethoxycarbonyl Undisclosed 131–132 85%
Barbadin () C₁₉H₁₅N₃OS 3-amino, 5-(4-benzylphenyl) β-arrestin/β2-adaptin inhibition - -

Key Observations

Substituent Impact on Activity: The 3-amino group in the target compound distinguishes it from sulfanyl (e.g., Compound 13) or mercapto derivatives, enabling stronger hydrogen-bond interactions with enzymes like DHFR . Fluorine vs. Methyl at Position 6: Improves metabolic stability compared to ethyl or ethoxycarbonyl substituents (e.g., 6g in ), which may reduce enzymatic degradation .

Synthetic Efficiency: Thieno[2,3-d]pyrimidin-4(3H)-ones are synthesized in high yields (72–88%) via cyclocondensation, whereas sulfanyl derivatives (e.g., Compound 13) require lower-yielding routes (59%) .

Biological Activity: Antifolate Activity: Compound 13 () inhibits TS and DHFR, critical in cancer therapy. The target compound’s 3-amino group may similarly engage folate-binding pockets . Fungicidal Activity: Triazole-substituted analogs () show 92% inhibition against Colletotrichum gossypii, but the target compound’s amino group may redirect activity toward prokaryotic or eukaryotic enzymes . β-Arrestin Inhibition: Barbadin () demonstrates substituent-driven selectivity, suggesting the target compound’s 4-fluorophenyl group could be optimized for kinase inhibition .

Research Findings and Implications

  • Anticancer Potential: The target compound’s structure aligns with DHFR inhibitors (e.g., methotrexate), where the 3-amino group mimics the pteridine ring’s N3 position, a key binding site .
  • Antibacterial Applications: Thieno[2,3-d]pyrimidin-4(3H)-ones with electron-withdrawing groups (e.g., 4-fluorophenyl) exhibit enhanced Gram-positive bacterial inhibition compared to unsubstituted analogs .
  • Thermal Stability : High melting points (>300°C in sulfanyl derivatives) suggest robust stability, advantageous for formulation .

Biological Activity

3-amino-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one is a member of the thieno[2,3-d]pyrimidine family, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of the compound's biological activity, including its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thieno[2,3-d]pyrimidine core with specific substitutions that enhance its biological activity. The presence of the fluorophenyl group and the amino group plays a crucial role in modulating its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the potential of thieno[2,3-d]pyrimidine derivatives, including this compound, as promising anticancer agents.

  • Inhibition of Kinases : The compound exhibits inhibitory activity against key kinases involved in cancer progression. For instance, in vitro studies demonstrated that derivatives can inhibit VEGFR-2 and AKT pathways, leading to reduced cell proliferation and induced apoptosis in liver cancer cell lines (IC50 values ranging from 0.075 to 6.96 µM) .
  • Cell Cycle Arrest : The compound has been shown to induce S phase cell cycle arrest, which is critical in preventing cancer cell division and growth .

Case Studies

A notable study reported on the cytotoxic effects of 4-amino-thieno[2,3-d]pyrimidines on various human cancer cell lines such as MCF-7 and MDA-MB-231. The most active derivative demonstrated an IC50 value of approximately 3 nM against these cell lines .

Comparative Biological Activity

The following table summarizes the biological activity of this compound compared to other thieno[2,3-d]pyrimidine derivatives:

Compound NameTargetIC50 (µM)Mechanism
This compoundVEGFR-20.075Kinase Inhibition
4cAKT4.60Kinase Inhibition
Compound IVMCF-70.003Apoptosis Induction
Compound 6aBALB 3T3>4000Low Cytotoxicity

Pharmacokinetics and Metabolism

Studies indicate that certain modifications to the thieno[2,3-d]pyrimidine structure can enhance metabolic stability in liver microsomes. For example, the introduction of a trifluoromethoxy group has shown improved stability compared to other substitutions . This is crucial for developing therapeutic agents with favorable pharmacokinetic profiles.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-amino-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cyclocondensation reactions. For example, derivatives with a 4-fluorophenyl group have been synthesized using 4-fluorobenzenethiol under reflux in polar aprotic solvents (e.g., DMF or DMSO), achieving yields of ~59–75% . Key parameters include temperature control (80–100°C), solvent selection, and stoichiometric ratios of reactants. Purity is confirmed by TLC (Rf values: 0.50–0.70 in CHCl3/MeOH systems) and elemental analysis .

Q. How is the structural characterization of this compound performed, and what analytical techniques are critical for validation?

  • Methodological Answer : Structural confirmation relies on:

  • 1H NMR : Peaks at δ 2.41 (s, 3H for methyl), 6.56 (s, 2H for NH2), and 7.07–7.09 (m, 4H for fluorophenyl protons) .
  • HRMS : Accurate mass determination (e.g., m/z = 321.0405 for C14H12N3OFS2 derivatives) .
  • Melting point : High thermal stability (>300°C in some cases) indicates purity .

Q. What are the primary pharmacological targets of thieno[2,3-d]pyrimidin-4(3H)-one derivatives, and how is activity screened?

  • Methodological Answer : These compounds are evaluated as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR) using enzyme inhibition assays (IC50 values) and cell-based antiproliferative studies (e.g., against leukemia or solid tumor lines) . Radiolabeled binding assays and X-ray crystallography (e.g., SHELX-refined structures) aid in target validation .

Advanced Research Questions

Q. How can computational modeling guide the optimization of 3-amino-5-(4-fluorophenyl)-6-methyl derivatives for enhanced target affinity?

  • Methodological Answer : Molecular docking (using software like AutoDock) and QSAR studies correlate substituent effects (e.g., fluorophenyl vs. chlorophenyl) with binding to TS/DHFR active sites. For example, the 4-fluorophenyl group enhances π-π stacking with hydrophobic residues, while methyl groups improve metabolic stability . Free energy perturbation (FEP) calculations predict thermodynamic contributions of substitutions .

Q. What experimental strategies resolve contradictions in enzymatic vs. cellular activity data for this compound class?

  • Methodological Answer : Discrepancies may arise from off-target effects or cell permeability limitations. To address this:

  • Use isotopic tracing (e.g., ³H-labeled folate analogs) to quantify intracellular TS inhibition.
  • Perform membrane permeability assays (e.g., PAMPA) to assess passive diffusion.
  • Combine proteomics (e.g., SILAC) to identify non-target interactions .

Q. How does crystallographic data inform the design of analogs with improved solubility or reduced toxicity?

  • Methodological Answer : X-ray structures (e.g., SHELX-refined PDB entries) reveal hydrogen-bonding networks and solvent-accessible regions. For instance:

  • Introducing polar groups (e.g., carboxylates) at position 5 improves aqueous solubility without disrupting binding .
  • Avoiding electron-deficient substituents reduces reactive metabolite formation .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity, and how are they addressed?

  • Methodological Answer : Racemization during cyclization steps is mitigated by:

  • Chiral HPLC for separation (e.g., using amylose-based columns).
  • Asymmetric catalysis (e.g., palladium-catalyzed coupling with chiral ligands) .
  • In situ monitoring via FTIR or Raman spectroscopy to track reaction progression .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-amino-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
3-amino-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.